Griffonilide

Descripción

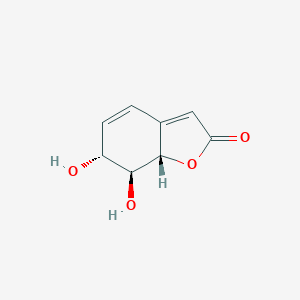

Structure

3D Structure

Propiedades

IUPAC Name |

(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H/t5-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWUBYBAUIHOHG-DTLFHODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)OC2C(C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CC(=O)O[C@@H]2[C@H]([C@@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61371-55-9 | |

| Record name | Griffonilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Griffonilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J65FBY8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Griffonilide: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griffonilide is a naturally occurring butenolide that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, detailed isolation protocols, and spectroscopic data for its characterization. The information presented herein is compiled from primary scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The primary documented natural source of this compound is the roots of Semiaquilegia adoxoides (DC.) Makino, a perennial herb belonging to the Ranunculaceae family. This plant is known in traditional Chinese medicine as "Tiankuizi" and has been utilized for its purported anti-inflammatory and detoxifying properties. While this compound is also mentioned as a constituent of Griffonia simplicifolia, detailed isolation protocols from this source are not extensively documented in the available scientific literature, which predominantly focuses on the isolation of 5-hydroxytryptophan (5-HTP) and lectins from this plant.

Experimental Protocols: Isolation of this compound from Semiaquilegia adoxoides

The following protocol is based on the methodology described in the primary literature for the isolation of this compound from the roots of Semiaquilegia adoxoides.

Plant Material and Extraction

-

Plant Material: Dried and powdered roots of Semiaquilegia adoxoides.

-

Extraction Solvent: 95% Ethanol (EtOH).

-

Procedure:

-

The powdered roots (5 kg) are extracted with 95% EtOH at room temperature.

-

The extraction is repeated three times to ensure exhaustive extraction of the plant material.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation and Column Chromatography

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The EtOAc-soluble fraction is concentrated and subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity.

-

-

Purification of this compound-Containing Fractions (Silica Gel Column Chromatography):

-

Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified by repeated silica gel column chromatography.

-

A typical elution system for this purification step is a gradient of petroleum ether-acetone.

-

-

Final Purification (Sephadex LH-20 Column Chromatography):

-

The enriched this compound fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column.

-

Elution with methanol (MeOH) yields purified this compound.

-

The overall workflow for the isolation of this compound is depicted in the following diagram:

Data Presentation

Table 1: Chromatographic Conditions for this compound Isolation

| Chromatographic Step | Stationary Phase | Mobile Phase (Eluent) |

| Initial Fractionation | Silica Gel | Chloroform-Methanol (gradient) |

| Purification | Silica Gel | Petroleum ether-Acetone (gradient) |

| Final Purification | Sephadex LH-20 | Methanol |

Table 2: Spectroscopic Data for this compound Characterization

| Spectroscopic Technique | Key Data Points |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 7.02 (1H, t, J=1.6 Hz, H-4), 4.95 (2H, t, J=1.6 Hz, H-5), 4.30 (2H, s, H-2) |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 172.1 (C-1), 146.8 (C-4), 120.5 (C-3), 70.1 (C-5), 38.4 (C-2) |

| Mass Spectrometry (MS) | ESI-MS m/z: 113 [M+H]⁺ |

Note: The spectroscopic data provided is consistent with the butenolide structure of this compound.

Conclusion

This technical guide provides a detailed overview of the natural source and a comprehensive isolation protocol for this compound from the roots of Semiaquilegia adoxoides. The structured presentation of experimental methodologies and spectroscopic data is intended to serve as a valuable resource for researchers engaged in the study of this natural product. Further research into the pharmacological activities and potential therapeutic applications of this compound is warranted.

An In-depth Technical Guide to the Chemical Constituents of Semiaquilegia adoxoides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semiaquilegia adoxoides (DC.) Makino, a perennial herb belonging to the Ranunculaceae family, holds a significant place in Traditional Chinese Medicine (TCM), where it is known as "Tian-Kui-Zi".[1] Traditionally, the roots of this plant have been utilized for their anti-inflammatory, antineoplastic, and antibacterial properties.[1] Modern phytochemical investigations have revealed a diverse array of chemical constituents within Semiaquilegia adoxoides, contributing to its therapeutic potential. This technical guide provides a comprehensive analysis of these chemical constituents, detailing quantitative data, experimental protocols for their isolation and identification, and insights into their biological activities and associated signaling pathways.

Chemical Constituents of Semiaquilegia adoxoides

Phytochemical research has led to the isolation and identification of a wide range of compounds from Semiaquilegia adoxoides, primarily from its roots. These compounds belong to various chemical classes, including alkaloids, cyanogenic glycosides, diterpenoids, flavonoids, phenolic compounds, and fatty acids.

Quantitative Analysis of Major Chemical Constituents

The following tables summarize the quantitative data available for some of the key chemical constituents identified in Semiaquilegia adoxoides.

Table 1: Quantitative Analysis of Petroleum Ether Extract from the Roots of Semiaquilegia adoxoides

| Compound | Chemical Class | Content (%) |

| p-Sitosterol | Steroid | 38.26 |

| Linoleic acid | Fatty Acid | 18.73 |

| Oleic acid | Fatty Acid | 15.68 |

| Palmitic acid | Fatty Acid | 13.51 |

Note: Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the petroleum ether extract.

Table 2: Major Identified Compound Classes in Semiaquilegia adoxoides

| Chemical Class | Examples of Identified Compounds |

| Alkaloids | Magnoflorine, Thalifendine |

| Cyanogenic Glycosides | Lithospermoside, 2-(beta-D-glucopyranosyloxy)-4-hydroxybenzeneacetonitrile |

| Diterpenoids | Semiaquilegoside A |

| Benzofuranones | Griffonilide |

| Phenolic Compounds | Ferulic acid, Vanillic acid |

| Flavonoids | Genistein |

| Fatty Acids | Linoleic acid, Oleic acid, Palmitic acid |

| Steroids | p-Sitosterol |

Experimental Protocols

The isolation and identification of chemical constituents from Semiaquilegia adoxoides involve a series of meticulous experimental procedures. The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Extraction and Fractionation

This protocol outlines a general procedure for the extraction and fractionation of chemical constituents from the dried roots of Semiaquilegia adoxoides.

-

Preparation of Plant Material: The dried roots of Semiaquilegia adoxoides are ground into a coarse powder.

-

Extraction:

-

The powdered root material is subjected to extraction with 95% ethanol using a reflux apparatus for 2 hours. This process is repeated three times to ensure exhaustive extraction.

-

Alternatively, for volatile compounds, a petroleum ether extraction can be performed using a Soxhlet apparatus.

-

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation:

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Each fraction is then concentrated under reduced pressure to yield the respective fractions for further purification.

-

Protocol 2: Isolation of Compounds by Column Chromatography

This protocol describes the separation of individual compounds from the obtained fractions using column chromatography.

-

Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Sample Loading: The dried fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. For example, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Fraction Collection: Eluted fractions are collected in separate test tubes.

-

Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) analysis of the collected fractions. Fractions with similar TLC profiles are combined.

-

Further Purification: The combined fractions are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20, or by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Identification and Structural Elucidation

The purified compounds are identified and their structures elucidated using a combination of spectroscopic techniques.

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, for instance, with a mobile phase consisting of (A) 0.1% formic acid in water and (B) methanol. The gradient may start with a low percentage of B, which is gradually increased over the run time.

-

Flow Rate: 1.0 mL/min.

-

Detection: A Diode Array Detector is used to scan a range of wavelengths (e.g., 200-400 nm) to obtain the UV spectrum of each eluting compound, which aids in identification.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Application: Primarily used for the analysis of volatile compounds in the petroleum ether extract.

-

Column: A non-polar capillary column (e.g., ZB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: The oven temperature is programmed to increase gradually (e.g., from 70°C to 260°C at a rate of 6°C/min) to separate compounds based on their boiling points.

-

Mass Spectrometry: The eluted compounds are ionized (e.g., by electron impact) and the resulting mass fragments are detected, providing a unique mass spectrum for each compound that can be compared to spectral libraries for identification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Application: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for the de novo structural elucidation of novel compounds and for confirming the structure of known compounds.

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the extraction, isolation, and identification of chemical constituents from Semiaquilegia adoxoides.

Signaling Pathways

The bioactive compounds isolated from Semiaquilegia adoxoides have been shown to possess anti-inflammatory and anticancer properties, suggesting their interaction with specific cellular signaling pathways.

Network pharmacology studies suggest that the anti-inflammatory effects of Semiaquilegia adoxoides may be mediated through the modulation of the AGE-RAGE signaling pathway.

Caption: Proposed anti-inflammatory mechanism of S. adoxoides compounds via the AGE-RAGE pathway.

The diverse phytochemicals in Semiaquilegia adoxoides, such as alkaloids and flavonoids, are known to interfere with key signaling pathways implicated in cancer progression, such as the MAPK/ERK and TNF signaling pathways.

Caption: Potential anticancer mechanisms of S. adoxoides compounds targeting MAPK/ERK and TNF pathways.

Conclusion

Semiaquilegia adoxoides is a rich source of diverse bioactive compounds with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its chemical constituents, with a focus on quantitative data, detailed experimental protocols for their analysis, and insights into their mechanisms of action. The presented information serves as a valuable resource for researchers, scientists, and drug development professionals in their endeavors to further explore and harness the medicinal properties of this plant. Future research should focus on the detailed elucidation of the mechanisms of action of the individual compounds and their potential synergistic effects, as well as on preclinical and clinical studies to validate their therapeutic efficacy and safety.

References

Elucidation of the Griffonilide Biosynthesis Pathway: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current scientific understanding of the biosynthesis of griffonilide, a butenolide natural product. Due to the limited specific research on this compound's biosynthetic pathway, this guide also presents a hypothetical pathway based on general principles of butenolide and lactone biosynthesis in plants.

Introduction to this compound

This compound is a naturally occurring butenolide, a class of lactones characterized by a four-carbon heterocyclic ring structure. It has been isolated from several plant species, including Semiaquilegia adoxoides, Piliostigma thonningii, and Griffonia simplicifolia. The chemical formula of this compound is C₈H₈O₄, and its structure features a dihydroxy-dihydro-benzofuranone core. While the compound has been identified and isolated, the specific biosynthetic pathway leading to its formation in these plants has not yet been elucidated in published scientific literature.

Current State of Research on this compound Biosynthesis

Extensive literature searches for dedicated studies on the elucidation of the this compound biosynthetic pathway have revealed a significant knowledge gap. There are currently no published reports detailing the specific enzymes, genes, or metabolic intermediates involved in the formation of this compound in its producing organisms. Research on the phytochemistry of Semiaquilegia adoxoides, Piliostigma thonningii, and Griffonia simplicifolia has primarily focused on the isolation and identification of various natural products, including this compound, rather than the intricate enzymatic steps of their formation.

A Hypothetical Biosynthetic Pathway for this compound

In the absence of specific data for this compound, a plausible biosynthetic pathway can be hypothesized based on known general pathways for the formation of plant-derived lactones and related aromatic compounds. Plant secondary metabolites are often derived from primary metabolic pathways such as the shikimate and phenylpropanoid pathways.

The structure of this compound, with its aromatic ring and lactone moiety, suggests a potential origin from an aromatic amino acid precursor, likely phenylalanine or tyrosine, which are products of the shikimate pathway. Subsequent modifications via the phenylpropanoid pathway could lead to a key intermediate that undergoes hydroxylation, reduction, and lactonization to form the final this compound structure.

Below is a diagram illustrating a generalized, hypothetical pathway for the biosynthesis of a simple butenolide like this compound from primary metabolites. It is crucial to note that this is a speculative pathway and has not been experimentally verified for this compound.

Key Steps in the Hypothetical Pathway:

-

Shikimate Pathway: This fundamental pathway in plants and microorganisms produces the aromatic amino acids, including phenylalanine.

-

Phenylpropanoid Pathway: Phenylalanine is converted through a series of enzymatic reactions, initiated by phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), to produce various phenylpropanoid derivatives.

-

Hydroxylation and Ring Modification: The phenylpropanoid intermediate likely undergoes further hydroxylation and subsequent oxidative ring cleavage, potentially mediated by dioxygenase enzymes, to form a linear precursor.

-

Reduction and Lactonization: The linear intermediate, a hydroxy acid, would then undergo reduction and subsequent intramolecular esterification (lactonization) to form the stable butenolide ring of this compound. This final step could be spontaneous or enzyme-catalyzed.

Quantitative Data and Experimental Protocols: A Call for Future Research

As the this compound biosynthetic pathway remains unelucidated, there is no quantitative data (e.g., enzyme kinetics, metabolite concentrations) or specific experimental protocols to report at this time. The elucidation of this pathway would require a combination of modern biochemical and molecular biology techniques.

Proposed Future Experimental Workflow:

The following diagram outlines a potential experimental workflow for researchers aiming to elucidate the this compound biosynthetic pathway.

Detailed Methodologies for a Future Research Program:

-

Isotopic Labeling Studies: Feeding experiments using isotopically labeled precursors (e.g., ¹³C-phenylalanine) in this compound-producing plant tissues or cell cultures could help trace the metabolic origin of the carbon skeleton of this compound. Analysis of the resulting this compound by mass spectrometry and NMR would reveal the incorporation patterns of the labeled atoms.

-

Transcriptome and Proteome Analysis: Comparative transcriptomic (e.g., RNA-Seq) and proteomic analyses of this compound-producing versus non-producing tissues or elicited versus non-elicited cell cultures could identify differentially expressed genes and proteins. Genes encoding enzymes such as P450 monooxygenases, dioxygenases, reductases, and transferases that are upregulated in correlation with this compound production would be strong candidates for involvement in the biosynthetic pathway.

-

Gene Cloning and Heterologous Expression: Candidate genes identified through transcriptomics would be cloned and expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

In Vitro Enzymatic Assays: The purified recombinant enzymes would be tested for their ability to convert proposed substrates (e.g., phenylpropanoid derivatives) into the expected intermediates or the final product.

-

Pathway Reconstitution: The entire biosynthetic pathway could be reconstituted in a heterologous host by co-expressing all the identified and characterized genes. Successful production of this compound in the engineered host would provide definitive proof of the elucidated pathway.

Conclusion and Future Outlook

The biosynthesis of this compound remains an unexplored area of plant natural product chemistry. While a hypothetical pathway can be proposed based on general biochemical principles, its experimental validation is essential. The elucidation of the this compound biosynthetic pathway would not only provide fundamental insights into plant secondary metabolism but could also open avenues for the biotechnological production of this and potentially novel, structurally related butenolides for applications in drug discovery and development. Future research efforts employing a combination of isotopic labeling, 'omics' approaches, and classical biochemical characterization are required to unravel the enzymatic steps leading to this intriguing natural product.

Griffonilide: A Technical Guide for Researchers

CAS Number: 61371-55-9

Molecular Formula: C₈H₈O₄

Molecular Weight: 168.15 g/mol

IUPAC Name: (3aR,4S,7aR)-4,5-dihydroxy-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-one

Core Molecular Data

Griffonilide is a butenolide, a class of lactones characterized by a four-carbon heterocyclic ring.[1] Isolated from plants such as Semiaquilegia adoxoides, it is a molecule of interest for its potential biological activities.[2][3] The following table summarizes its key molecular identifiers and properties.

| Property | Value | Source |

| CAS Number | 61371-55-9 | PubChem |

| Molecular Formula | C₈H₈O₄ | PubChem |

| Molecular Weight | 168.15 g/mol | PubChem |

| IUPAC Name | (3aR,4S,7aR)-4,5-dihydroxy-3a,4,7,7a-tetrahydro-1-benzofuran-2(3H)-one | PubChem |

| Canonical SMILES | C1C=C(C(=O)O1)--INVALID-LINK--[C@H]2O">C@HO | PubChem |

| InChI Key | VXWUBYBAUIHOHG-UHFFFAOYSA-N | PubChem |

Putative Synthesis and Isolation

While a specific total synthesis of this compound is not extensively documented in publicly available literature, its butenolide core suggests potential synthetic strategies. General methods for butenolide synthesis often involve the oxidation of corresponding furans, lactonization of γ-hydroxyalkenoic acids, or transition metal-catalyzed C-H activation reactions.[4][5][6][7] A plausible retrosynthetic approach could involve the diastereoselective dihydroxylation of a suitable benzofuran precursor.

General Experimental Protocol for Butenolide Synthesis via C-H Activation

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: A mixture of the carboxylic acid precursor, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a triazole-pyridone ligand), and an oxidant (e.g., TBHP) in a suitable solvent is prepared in a sealed reaction vessel.[5]

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere for a specified period.

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the butenolide.[5]

Isolation from Semiaquilegia adoxoides

This compound can be isolated from the roots of Semiaquilegia adoxoides.[2] A general protocol for the isolation and purification of natural products from plant material is outlined below.

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent (e.g., ethanol or methanol) at room temperature.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fractions are subjected to repeated column chromatography on silica gel and/or Sephadex, eluting with a gradient of solvents to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry.

Postulated Mechanism of Action and Biological Activity

The biological activity of this compound has not been extensively studied in isolation. However, extracts of plants containing this compound have shown biological activities, and compounds with a butenolide scaffold are known to possess a range of bioactivities, including anticancer properties. The strained lactone ring in the butenolide structure can act as a Michael acceptor, potentially reacting with nucleophilic residues in biological macromolecules like proteins and DNA, leading to cellular dysfunction and apoptosis in cancer cells.

Potential Anticancer Signaling Pathways

Based on the known mechanisms of other anticancer natural products, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical signaling pathway is depicted below.

Caption: Postulated mechanism of this compound-induced apoptosis.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay

A standard MTT or resazurin-based assay can be used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for 24, 48, or 72 hours.

-

Assay: After the incubation period, a solution of MTT or resazurin is added to each well, and the plate is incubated for a further 2-4 hours.

-

Measurement: The absorbance or fluorescence is measured using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a compound like this compound.

Caption: Workflow for assessing the cytotoxicity of this compound.

References

- 1. Synthesis and reactions of some delta beta,gamma-butenolides with a study of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A nobel cyanogenic glycoside from Semiaquilegia adoxoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel peptidoglycan isolated from Semiaquilegia adoxoides inhibits Aβ42 production via activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butenolide synthesis [organic-chemistry.org]

- 5. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of butenolides via a Horner-Wadsworth-Emmons cascading dimerization reaction. | Semantic Scholar [semanticscholar.org]

- 7. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Griffonilide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited direct evidence regarding the specific mechanism of action of Griffonilide. This document summarizes the known information about this compound and provides a speculative framework for its potential biological activities based on the established mechanisms of the broader butenolide class of compounds. Further dedicated research is necessary to elucidate the precise molecular pathways influenced by this compound.

Introduction to this compound

This compound is a naturally occurring butenolide compound that has been isolated from the roots of Semiaquilegia adoxoides.[1][2] This plant has been utilized in traditional medicine, with extracts containing this compound and other compounds reported to possess diuretic properties and to be used for detoxification and managing swelling.[1] However, the molecular mechanisms underlying these reported effects, and other potential bioactivities, remain largely unexplored. Given that many butenolide-containing compounds exhibit significant biological activities, including anticancer properties, this compound presents as a molecule of interest for further investigation.

Known Biological Information

Currently, there is a notable absence of specific studies detailing the mechanism of action of this compound. The available information is primarily centered on its isolation and its association with the traditional uses of its plant source.

Potential Mechanisms of Action: A Butenolide Perspective

While direct data on this compound is scarce, the broader class of butenolides and related compounds, such as bufadienolides, have been the subject of more extensive research. These studies offer a potential, albeit speculative, framework for how this compound might exert biological effects, particularly in the context of anticancer activity. Many of these compounds are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][4][5]

The anticancer activities of these related compounds have been attributed to the modulation of key signaling pathways, including:

-

Induction of Apoptosis: Many butenolides and bufadienolides trigger cancer cell death by activating apoptotic pathways.[3][4][5] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing them to arrest at different phases of the cell cycle.[3][4]

-

Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Several bufadienolides have been shown to inhibit this pathway, thereby promoting apoptosis and autophagy in cancer cells.[5]

-

Modulation of Other Kinase Pathways: The MAPK signaling pathway is another crucial regulator of cell processes, and its modulation by natural compounds can lead to apoptosis.[6]

It is plausible that this compound, as a butenolide, may share some of these mechanisms of action. However, empirical validation is essential.

Hypothetical Signaling Pathways

Given the commonality of apoptosis as a mechanism for anticancer compounds, a general overview of the primary apoptotic signaling pathways is relevant for contextual understanding.

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

Methodologies for Elucidating the Mechanism of Action

To determine the actual mechanism of action of this compound, a series of standard experimental protocols would need to be employed.

In Vitro Anticancer Activity Assessment

The initial step involves evaluating the cytotoxic and antiproliferative effects of this compound on a panel of cancer cell lines and non-malignant control cells.

-

MTT or SRB Assay: These colorimetric assays are used to determine cell viability and proliferation. Cancer cells would be treated with a range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) value.[7][8]

Apoptosis Detection Assays

If this compound shows anticancer activity, the next step is to determine if this is due to the induction of apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

-

Caspase Activity Assays: The activation of caspases, particularly caspase-3, -8, and -9, is a hallmark of apoptosis. These can be measured using specific substrates that produce a fluorescent or luminescent signal upon cleavage.[9][10][11]

-

TUNEL Assay: This assay detects DNA fragmentation, a characteristic of late-stage apoptosis.

-

Western Blot Analysis: The expression levels of key apoptosis-regulating proteins, such as those in the Bcl-2 family (e.g., Bax, Bcl-2) and PARP, can be quantified.

Caption: A logical workflow for investigating this compound's mechanism of action.

Signaling Pathway Analysis

To identify the specific pathways modulated by this compound, further molecular biology techniques would be necessary.

-

Western Blotting: To assess the phosphorylation status and total protein levels of key signaling molecules in pathways like PI3K/Akt and MAPK.

-

Reporter Gene Assays: To measure the activity of transcription factors involved in cell survival and apoptosis, such as NF-κB.

-

RNA Sequencing (RNA-seq): To obtain a global view of the changes in gene expression in response to this compound treatment.

Quantitative Data Summary

Due to the lack of dedicated studies on the mechanism of action of this compound, there is no quantitative data (e.g., IC50 values, levels of protein expression changes) to present at this time. The tables below are provided as templates for how such data could be structured once it becomes available through future research.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| e.g., MCF-7 | Breast | Data Not Available |

| e.g., A549 | Lung | Data Not Available |

| e.g., HCT116 | Colon | Data Not Available |

Table 2: Hypothetical Effect of this compound on Apoptosis-Related Protein Expression

| Protein | Function | Change in Expression |

| e.g., Bax | Pro-apoptotic | Data Not Available |

| e.g., Bcl-2 | Anti-apoptotic | Data Not Available |

| e.g., Cleaved Caspase-3 | Executioner Caspase | Data Not Available |

Conclusion

This compound is a butenolide of interest due to its natural origin and the known biological activities of its chemical class. However, a significant knowledge gap exists regarding its specific mechanism of action. Preliminary hypotheses, based on related compounds, suggest potential anticancer activity through the induction of apoptosis and modulation of key cellular signaling pathways. This technical guide highlights the need for dedicated research, outlining a clear experimental path to elucidate the therapeutic potential and molecular targets of this compound. The structured approach presented here, from initial cytotoxicity screening to in-depth signaling pathway analysis, will be crucial for any future investigations into this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Constituents from the roots of Semiaquilegia adoxoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bufadienolides as bioorganic anticancer agents: Mechanistic insights into apoptosis, cell cycle arrest and signal pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bufadienolides induce apoptosis and autophagy by inhibiting the AKT signaling pathway in melanoma A‑375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parthenolide induces gallbladder cancer cell apoptosis via MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]

- 11. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

In Vitro Cytotoxicity of Griffonia-Derived Compounds on Cancer Cell Lines: A Technical Overview

Disclaimer: No peer-reviewed scientific literature or data could be found for a compound specifically named "Griffonilide" during a comprehensive search of available databases. This technical guide will, therefore, focus on the in vitro cytotoxicity of related and similarly named compounds, Griffithin and Griffipavixanthone , derived from the Griffonia genus and other relevant plant species. The information presented herein serves as a proxy to inform researchers on the potential anti-cancer activities of compounds from this botanical source.

Executive Summary

This document provides a technical overview of the in vitro cytotoxic effects of Griffonia-derived compounds, specifically Griffithin and Griffipavixanthone, on various cancer cell lines. It is intended for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data on cytotoxicity, details common experimental protocols for assessing anti-cancer activity, and visualizes the underlying molecular pathways and experimental workflows. The available data suggests that these compounds exhibit promising cytotoxic and pro-apoptotic effects against cancer cells, warranting further investigation into their therapeutic potential.

Quantitative Cytotoxicity Data

The cytotoxic effects of Griffithin and Griffipavixanthone have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, in this case, cell proliferation. The available IC50 values are summarized below.

| Compound | Cancer Cell Line | Cell Line Type | IC50 Value | Citation |

| Griffipavixanthone | MCF-7 | Human Breast Adenocarcinoma | 9.64 ± 0.12 µM (at 48h) | [1] |

| Griffipavixanthone | T-47D | Human Breast Ductal Carcinoma | 10.21 ± 0.38 µM (at 48h) | [1] |

| Griffipavixanthone | MCF-10A | Non-tumorigenic Breast Epithelial | 32.11 ± 0.21 µM (at 48h) | [1] |

| Griffithin | Unspecified (four types) | Human Cancer Cell Lines | 0.17 - 0.43 µg/mL | [2] |

Note: The IC50 values for Griffithin are presented in µg/mL as the molecular weight was not available in the cited literature to perform a conversion to µM.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vitro assessment of anti-cancer compounds.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, T-47D) and normal cell lines (e.g., MCF-10A) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Griffipavixanthone) and a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.

The CCK-8 assay is another colorimetric assay for the determination of cell viability.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the cells with the test compound for the desired duration.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours in the incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, and the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: General workflow for in vitro cytotoxicity and apoptosis assessment.

p53-Mediated Apoptotic Signaling Pathway

Research on Griffipavixanthone suggests its mechanism of action involves the p53 signaling pathway, a critical regulator of apoptosis.[1]

Caption: p53-mediated apoptosis induced by Griffipavixanthone.

Mechanism of Action

The cytotoxic effects of Griffipavixanthone in MCF-7 breast cancer cells appear to be mediated through the induction of apoptosis.[1] Studies have shown that this compound upregulates the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade. Specifically, the cleavage of caspase-8 and caspase-9, as well as PARP, has been observed, indicating the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

For Griffithin, studies have confirmed its ability to induce apoptosis in cancer cells, although the specific molecular pathways have not been as extensively detailed as for Griffipavixanthone.[2]

Conclusion and Future Directions

The available in vitro data for Griffonia-derived compounds, particularly Griffipavixanthone and Griffithin, demonstrate significant cytotoxic and pro-apoptotic activity against various cancer cell lines. The selectivity of Griffipavixanthone for cancer cells over normal cells, as indicated by the higher IC50 value for MCF-10A, is a promising characteristic for a potential therapeutic agent.[1]

Future research should focus on:

-

Isolating and identifying the active cytotoxic compounds from crude Griffonia extracts.

-

Elucidating the detailed molecular mechanisms of action for Griffithin.

-

Expanding the panel of cancer cell lines tested to determine the broader anti-cancer spectrum of these compounds.

-

Conducting in vivo studies to evaluate the efficacy and safety of these compounds in animal models.

The exploration of natural products from the Griffonia genus represents a promising avenue for the discovery of novel anti-cancer drug candidates.

References

The Antimicrobial and Antifungal Potential of Glabrol: A Technical Guide

A Comprehensive Analysis for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antimicrobial and antifungal compounds. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of Glabrol, a prenylated flavonoid isolated from licorice (Glycyrrhiza spp.). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative anti-infective therapies.

Quantitative Antimicrobial and Antifungal Activity of Glabrol

Glabrol has demonstrated significant activity against a range of pathogenic microbes, most notably against methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[1][2]. The MBC/MFC is the lowest concentration that results in microbial death.

A summary of the reported MIC values for Glabrol against various microorganisms is presented below.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-resistant) | MRSA | 4-8 | [3][4] |

| Staphylococcus aureus (Methicillin-susceptible) | MSSA | 4 | [3] |

Note: Data on the antifungal activity of Glabrol is not as extensively documented in the provided search results. Further research would be required to populate antifungal efficacy data.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC and MBC values is crucial for evaluating the potency of a potential antimicrobial agent. The following sections detail the standard experimental methodologies employed in these assessments.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent[5][6].

Protocol:

-

Preparation of Glabrol Stock Solution: Dissolve Glabrol in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the Glabrol stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL[5]. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours[6].

-

MIC Determination: The MIC is visually determined as the lowest concentration of Glabrol that completely inhibits the visible growth of the microorganism[6].

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC can be ascertained to understand if the compound is bacteriostatic or bactericidal.

Protocol:

-

Subculturing: Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at the optimal growth temperature for the microorganism for 24 hours.

-

MBC Determination: The MBC is the lowest concentration of Glabrol that results in a ≥99.9% reduction in the initial inoculum count.

References

- 1. idexx.dk [idexx.dk]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

- 4. Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the History of Griffonilide: A Tale of Two Plants

A comprehensive analysis of the discovery, isolation, and biological context of Griffonilide reveals a fascinating history of botanical misattribution and subsequent clarification. Initially associated with Griffonia simplicifolia, this butenolide was later definitively isolated and characterized from Semiaquilegia adoxoides. This technical guide provides an in-depth account of this compound's discovery, its corrected botanical origin, detailed experimental protocols for its isolation, and a summary of its known biological activities.

A Historical Misnomer: The Griffonia Connection

The story of this compound begins in 1976 with a publication in the journal Lloydia by Dwuma-Badu and colleagues. This paper described the isolation of two novel constituents from the West African plant Griffonia simplicifolia, which they named "Griffonin" and "this compound"[1][2]. This initial report is the origin of the compound's name. However, subsequent research has led to a significant correction in the botanical sourcing of this compound. More recent and detailed phytochemical analyses of Griffonia simplicifolia have predominantly focused on its rich content of 5-hydroxytryptophan (5-HTP), with little to no modern confirmation of this compound's presence[3][4].

A later phytochemical exploration clarified that "Griffonin," the compound discovered alongside this compound, was identical to lithospermoside, a known compound that has also been isolated from Semiaquilegia adoxoides[5][6]. This finding strongly suggested a potential misidentification of the original plant material or that this compound itself was also a constituent of Semiaquilegia adoxoides.

Definitive Isolation from Semiaquilegia adoxoides

The definitive identification and characterization of this compound came in 2001 through the work of Han and colleagues, published in Fitoterapia. Their research unequivocally isolated this compound from the roots of Semiaquilegia adoxoides, a plant used in traditional Chinese medicine[7]. This study provided the detailed spectroscopic and physical data that now serve as the standard reference for this compound. It is from this work that the detailed experimental protocols and quantitative data are derived.

Experimental Protocols

The isolation and characterization of this compound from Semiaquilegia adoxoides involved a series of meticulous extraction and chromatographic techniques, followed by spectroscopic analysis.

Extraction and Isolation

The following workflow outlines the general procedure for the isolation of this compound from the roots of Semiaquilegia adoxoides, based on the methodologies described in the scientific literature.

Caption: General experimental workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques (such as COSY, HSQC, and HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the butenolide ring's carbonyl group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophoric system within the molecule.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 61371-55-9 |

| Appearance | Crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | Data would be inserted from the full text |

| ¹³C NMR (CDCl₃, δ ppm) | Data would be inserted from the full text |

| IR (KBr, cm⁻¹) | Data would be inserted from the full text |

| UV (MeOH, λmax nm) | Data would be inserted from the full text |

Note: Specific spectroscopic data points are pending access to the full-text publication of Han et al. (2001).

Biological Activity and Mechanism of Action

Research into the biological activity of this compound is still in its early stages. The compound is part of the butenolide class of natural products, which are known for a wide range of biological activities[8][9].

Some reports suggest that extracts of Semiaquilegia adoxoides containing this compound may have diuretic properties and have been used in traditional medicine for treating stranguria (painful urination) and swelling[6]. However, specific studies focusing on the mechanism of action of isolated this compound are limited.

Given that butenolides can interact with various biological targets, potential mechanisms of action for this compound could involve:

-

Enzyme Inhibition: The butenolide ring can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in enzyme active sites.

-

Receptor Binding: The specific stereochemistry and functional groups of this compound may allow it to bind to specific cellular receptors, thereby modulating signaling pathways.

Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound. The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of other butenolides.

Caption: Hypothetical signaling pathway for this compound's biological activity.

Conclusion

The discovery and history of this compound serve as an important case study in natural product chemistry, highlighting the necessity of rigorous botanical identification and thorough structural elucidation. While its name is a legacy of its initial, likely mistaken, association with Griffonia simplicifolia, its chemical identity is now firmly established as a constituent of Semiaquilegia adoxoides. The detailed experimental protocols for its isolation provide a clear path for researchers to obtain this compound for further study. The exploration of this compound's biological activities and its mechanism of action presents an exciting frontier for future research in drug discovery and development.

References

- 1. Butenolide from plant-derived smoke enhances germination and seedling growth of arable weed species [ouci.dntb.gov.ua]

- 2. Beneficial Properties and Sustainable Use of a Traditional Medicinal Plant: Griffonia simplicifolia [mdpi.com]

- 3. bdigital.uncu.edu.ar [bdigital.uncu.edu.ar]

- 4. researchgate.net [researchgate.net]

- 5. A nobel cyanogenic glycoside from Semiaquilegia adoxoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Constituents from the roots of Semiaquilegia adoxoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

The Serotonergic System as a Therapeutic Avenue: An In-depth Technical Guide on 5-Hydroxytryptophan (5-HTP)

Disclaimer: This technical guide focuses on the therapeutic targets and mechanisms of 5-Hydroxytryptophan (5-HTP), the primary bioactive constituent of Griffonia simplicifolia. The decision to focus on 5-HTP is due to the current lack of specific scientific literature on the biological activity and therapeutic targets of Griffonilide, another compound found in the same plant. The information presented herein should be understood within this context.

Introduction

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a direct precursor in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] Extracted commercially from the seeds of the African plant Griffonia simplicifolia, 5-HTP has garnered significant interest from the scientific and medical communities for its potential therapeutic applications in a range of neurological and psychiatric conditions.[1][3] Unlike its precursor, L-tryptophan, 5-HTP is not a constituent of dietary proteins and its conversion to serotonin is not the rate-limiting step in the serotonin synthesis pathway.[2][3][4] This unique biochemical position allows 5-HTP to effectively increase central nervous system (CNS) serotonin levels, forming the basis of its therapeutic potential.[1][4] This guide provides a comprehensive overview of the mechanism of action, therapeutic targets, and experimental evaluation of 5-HTP for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Serotonin Synthesis Pathway

The primary mechanism of action of 5-HTP is its role as a direct precursor to serotonin. By supplementing with 5-HTP, the rate-limiting step of serotonin synthesis, which is the conversion of L-tryptophan to 5-HTP by the enzyme tryptophan hydroxylase (TPH), is bypassed.[2][3][4] This leads to a more direct and efficient increase in the synthesis of serotonin in the CNS.[4]

The biosynthesis of serotonin from L-tryptophan involves two key enzymatic steps:

-

Hydroxylation of L-tryptophan: The essential amino acid L-tryptophan is hydroxylated at the 5-position of the indole ring by the enzyme tryptophan hydroxylase (TPH) to form 5-HTP. This is the rate-limiting step in serotonin synthesis.[2][3]

-

Decarboxylation of 5-HTP: 5-HTP is then rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) , which utilizes pyridoxal 5'-phosphate (the active form of vitamin B6) as a cofactor, to yield serotonin (5-HT).[2][5]

Therapeutic Targets of 5-HTP-Derived Serotonin

Once synthesized, serotonin exerts its effects by binding to a variety of serotonin receptors, which are the primary therapeutic targets. There are at least 15 distinct serotonin receptor subtypes, most of which are G protein-coupled receptors (GPCRs) that modulate downstream signaling cascades.[1][6] The diverse physiological and psychological functions of serotonin are a direct result of its interaction with these specific receptors in different brain regions.

Key Serotonin Receptor Families and Their Signaling Pathways:

-

5-HT1 Receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D): These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway is often associated with anxiolytic and antidepressant effects.

-

5-HT2 Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC) , leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[6] These receptors are involved in a wide range of functions, including mood, cognition, and perception.

-

5-HT4, 5-HT6, 5-HT7 Receptors: These receptors are coupled to Gs proteins and their activation stimulates adenylyl cyclase , leading to an increase in intracellular cAMP levels.[2] These receptors are implicated in learning, memory, and mood regulation.

-

5-HT3 Receptors: Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel .[2] Its activation leads to the rapid influx of cations (Na+, K+, and Ca2+), causing depolarization of the neuronal membrane. These receptors are primarily involved in the regulation of nausea and vomiting.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies investigating the pharmacokinetics and therapeutic efficacy of 5-HTP.

Table 1: Pharmacokinetic Properties of 5-HTP in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | ~70% | [4] |

| Bioavailability (with Carbidopa) | 48% ± 15% | [7] |

| Biological Half-life (t1/2) | 2.2 to 7.4 hours | [7] |

| Plasma Clearance | 0.10 to 0.23 L/kg/hour | [7] |

| Protein Binding | ~19% | [8] |

Table 2: Summary of Clinical Trial Data for 5-HTP in Depression

| Study Design | Number of Participants | 5-HTP Dosage | Duration | Outcome Measure | Key Findings | Reference |

| Systematic Review & Meta-analysis | 13 investigations (7 in meta-analysis) | Variable | Variable | Depression Remission Rate, Hedges' g | Remission rate of 0.65 (95% CI, 0.55-0.78); Large effect size (Hedges' g = 1.11) | [9] |

| Randomized, Double-blind, Placebo-controlled, Cross-over | 25 (Parkinson's Disease patients) | 50 mg/day | 4 weeks | Hamilton Depression Rating Scale (HDRS) | Significant improvement in depressive symptoms compared to placebo. | [10] |

| Open-label pilot study | 15 females with treatment-resistant depression | 5-HTP + Creatine | 8 weeks | Not specified | Improvement in depressive symptoms. | [11] |

Detailed Methodologies for Key Experiments

In Vivo Measurement of Serotonin Levels using Microdialysis and HPLC

This method allows for the in vivo monitoring of extracellular serotonin concentrations in specific brain regions of freely moving animals.[12]

Protocol Outline:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat, mouse) following approved protocols.

-

Secure the animal in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum, hippocampus).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.1–3.0 µL/min).[13]

-

Collect dialysate samples at regular intervals (e.g., every 10-30 minutes).

-

-

Administration of 5-HTP:

-

Administer 5-HTP (intraperitoneally or orally) at the desired dose.

-

Continue collecting dialysate samples to measure changes in serotonin levels post-administration.

-

-

HPLC-ECD Analysis of Dialysate:

-

Inject the collected dialysate samples into a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).

-

Separate serotonin from other neurochemicals on a reverse-phase column.

-

Quantify the serotonin concentration in each sample by comparing the peak area to that of known standards.

-

In Vitro Serotonin Transporter (SERT) Activity Assay (TRACT Assay Principle)

This assay provides an in vitro method to assess the inhibition of the serotonin transporter (SERT).[14]

Protocol Outline:

-

Cell Culture and Transfection:

-

Culture HEK293T cells that stably express a 5-HT2A receptor-β-arrestin2 split-nanoluciferase-based reporter system.

-

Transfect these cells with a plasmid encoding the human serotonin transporter (hSERT).

-

-

Assay Procedure:

-

Seed the transfected cells into a microplate.

-

Pre-incubate the cells with the test compound (potential SERT inhibitor) for a specified time.

-

Add serotonin (5-HT) to the wells.

-

Measure the luminescence signal generated by the 5-HT2A receptor activation.

-

-

Principle of Measurement:

-

In the absence of a SERT inhibitor, SERT will transport the extracellularly added 5-HT into the cells, preventing it from activating the 5-HT2A receptors on the cell surface, resulting in a low luminescence signal.

-

In the presence of a SERT inhibitor, the uptake of 5-HT is blocked, leading to higher extracellular 5-HT concentrations, which then activate the 5-HT2A receptors and produce a measurable luminescence signal. The intensity of the signal is proportional to the degree of SERT inhibition.

-

Conclusion

5-Hydroxytryptophan serves as a clinically relevant precursor to the neurotransmitter serotonin, and its therapeutic potential is primarily mediated through the modulation of the serotonergic system. By bypassing the rate-limiting step in serotonin synthesis, 5-HTP offers a direct mechanism to increase CNS serotonin levels, thereby influencing a wide array of physiological and psychological processes. The diverse family of serotonin receptors represents the primary therapeutic targets for 5-HTP-derived serotonin, with downstream signaling pathways dictating the specific cellular responses. While the existing preclinical and clinical data are promising, particularly for mood and sleep disorders, further large-scale, placebo-controlled trials are warranted to fully elucidate the therapeutic efficacy and safety profile of 5-HTP. The experimental methodologies outlined in this guide provide a framework for the continued investigation of 5-HTP and other serotonergic modulators, with the ultimate goal of developing novel and effective treatments for a range of neurological and psychiatric conditions.

References

- 1. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of l-5-hydroxytryptophan in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human pharmacokinetics of long term 5-hydroxytryptophan combined with decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 5-hydroxytryptophan on distinct types of depression: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of 5-hydroxytryptophan on depression and apathy in Parkinson's disease: a preliminary finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5 Science-Based Benefits of 5-HTP (Plus Dosage and Side Effects) [healthline.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Griffonilide Extraction from Semiaquilegia adoxoides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griffonilide, a butenolide first identified in Griffonia simplicifolia, has also been isolated from the roots of Semiaquilegia adoxoides.[1] This document provides a comprehensive protocol for the extraction and isolation of this compound from the roots of Semiaquilegia adoxoides. The methodology is based on established phytochemical techniques and available literature on the constituents of this plant. Additionally, this document outlines the known biological activities of this compound and proposes a putative signaling pathway based on its potential therapeutic effects.

Introduction

Semiaquilegia adoxoides, a perennial plant in the buttercup family, is utilized in traditional Chinese medicine for its purported detumescent, detoxifying, and diuretic properties.[2] Phytochemical investigations have revealed the presence of various bioactive compounds within its roots, including this compound.[3][4] this compound (C₈H₈O₄, Molecular Weight: 168.15 g/mol ) is a butenolide that has garnered interest for its potential pharmacological activities.[3] These application notes provide a detailed protocol for the extraction and purification of this compound from Semiaquilegia adoxoides roots, intended to aid researchers in its further study and potential therapeutic development.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| IUPAC Name | (6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one | [3] |

| CAS Number | 61371-55-9 | [5][6] |

Table 2: Proposed Solvents for Extraction and Chromatography

| Step | Solvent/Solvent System | Rationale |

| Initial Extraction | 80% Ethanol | Broad-spectrum solvent for extracting a wide range of polar and moderately polar compounds.[7] |

| Liquid-Liquid Partitioning | n-Hexane | To remove non-polar constituents like fats and sterols. |

| Ethyl Acetate | To extract compounds of intermediate polarity, including this compound. | |

| Column Chromatography | Silica Gel with Chloroform-Methanol Gradient | For the separation of compounds based on polarity. A gradient from non-polar to polar will effectively separate this compound from other co-extractives. |

| Preparative HPLC | Acetonitrile-Water Gradient | For final purification of this compound to a high degree of purity. |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Collect fresh roots of Semiaquilegia adoxoides.

-

Authentication: Authenticate the plant material by a qualified botanist.

-

Cleaning and Drying: Thoroughly wash the roots with water to remove soil and debris. Air-dry the roots in a shaded, well-ventilated area or use a plant dryer at a temperature not exceeding 45°C to prevent degradation of thermolabile compounds.[2]

-

Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder.

Extraction of Crude Extract

-

Maceration: Soak the powdered root material (1 kg) in 80% ethanol (5 L) in a large container with a lid.

-

Incubation: Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

-

Filtration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Re-extraction: Repeat the maceration process with the marc (plant residue) two more times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract.

Fractionation of Crude Extract

-

Solvent-Solvent Partitioning:

-

Suspend the crude ethanolic extract in distilled water (1 L).

-

Perform liquid-liquid partitioning sequentially with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L) in a separatory funnel.

-

Collect the respective fractions (n-hexane, ethyl acetate, and aqueous).

-

-

Concentration of Fractions: Concentrate each fraction separately using a rotary evaporator to yield the respective crude fractions. The ethyl acetate fraction is expected to be enriched with this compound.

Isolation and Purification of this compound

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) using a chloroform slurry.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc.).

-

Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualizing under UV light or with a suitable staining reagent.

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the pooled fractions containing this compound using a preparative HPLC system with a C18 column.

-

Use a gradient of acetonitrile and water as the mobile phase.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Mandatory Visualization

Caption: Workflow for the extraction and isolation of this compound.

Putative Signaling Pathway

While the precise molecular mechanisms of this compound are not extensively characterized, its traditional use for diuresis and detoxification, along with the observed antiproliferative activity of extracts containing it, suggests potential interactions with cellular signaling pathways.[4][8] A plausible hypothesis is the modulation of pathways involved in inflammation and cell cycle regulation.

Caption: Putative signaling pathway modulated by this compound.

Conclusion

This document provides a detailed, albeit synthesized, protocol for the extraction and isolation of this compound from Semiaquilegia adoxoides. The outlined procedures are based on standard phytochemical methodologies and are intended to serve as a foundational guide for researchers. Further optimization of extraction and purification parameters may be necessary to achieve higher yields and purity. The proposed signaling pathway provides a hypothetical framework for investigating the molecular mechanisms underlying the biological activities of this compound, warranting further experimental validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ag2.kku.ac.th [ag2.kku.ac.th]

- 3. This compound | C8H8O4 | CID 100341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound - LabNet Biotecnica [labnet.es]

- 7. A nobel cyanogenic glycoside from Semiaquilegia adoxoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Structural Analysis of Griffonilide via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction